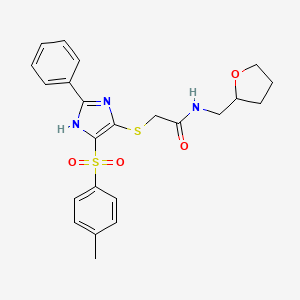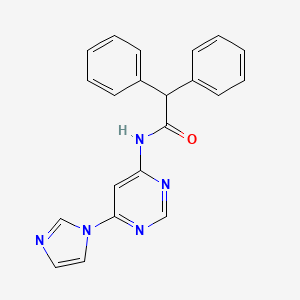![molecular formula C17H21N3O3 B2497983 6-(3-methoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021024-97-4](/img/structure/B2497983.png)
6-(3-methoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest falls within the broader class of pyrrolopyrimidine derivatives, which are noted for their diverse biological activities and chemical properties. The specific molecule mentioned does not directly appear in the cited literature, but related compounds have been synthesized and studied for their structural and chemical behaviors.
Synthesis Analysis
The synthesis of pyrrolopyrimidine derivatives often involves complex multi-step reactions, including enamine alkylation, dehydrating condensation, and ring-closing reactions to form the core pyrido[1,2-c]pyrimidine structure. An example includes the optimized synthesis of fluoroquinolone-like antibacterial agents using a nearly quantitative ring-closing reaction to form the core structure (Rosen, German, & Kerns, 2009).
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidine derivatives typically features nearly planar pyrimidine rings with various substitutions that influence the molecule's reactivity and physical properties. For instance, studies have detailed the planarity of the pyrimidine rings and the perpendicular orientation of attached benzene rings, contributing to the molecule's overall conformation and hydrogen-bonding capabilities (El‐Brollosy, El-Emam, Al-Deeb, & Ng, 2012).
Chemical Reactions and Properties
Pyrrolopyrimidine derivatives are known for participating in various chemical reactions, including autorecycling oxidation of amines and alcohols under aerobic and photoirradiation conditions, demonstrating their potential as oxidative agents (Mitsumoto & Nitta, 2004). Their chemical properties are influenced by the substituents on the pyrrolopyrimidine core, which can significantly affect their reactivity and stability.
Physical Properties Analysis
The physical properties of pyrrolopyrimidine derivatives, including solubility, melting points, and crystalline structure, are closely related to their molecular structure. For example, the crystalline structure analysis reveals the spatial arrangement of atoms and the presence of hydrogen bonds, which can affect the compound's solubility and stability (Ashraf et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, redox potential, and photochemical behavior, are pivotal in understanding the compound's potential applications and behavior in different chemical environments. Studies have shown that pyrrolopyrimidine derivatives can exhibit redox behavior similar to NAD+/NADH, suggesting their utility in biochemical applications (Igarashi, Yamaguchi, Mitsumoto, Naya, & Nitta, 2006).
科学的研究の応用
Structural and Molecular Analysis
The pyrimidine derivatives, including compounds similar to the specified chemical, are often studied for their structural and molecular properties. For instance, El‐Brollosy et al. (2012) examined the crystal structure of a related tetrahydropyrimidine-2,4-dione compound, highlighting the planarity of pyrimidine rings and the perpendicular orientation of benzene rings to these pyrimidine rings (El‐Brollosy et al., 2012). Such studies are fundamental in understanding the chemical behavior and potential applications of these compounds.
Synthesis and Computational Studies
Ashraf et al. (2019) focused on the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, using spectral techniques and computational methods for structural analysis. This research illustrates the potential for creating new compounds with varied properties and applications (Ashraf et al., 2019).
Antimicrobial Activity
Alwan et al. (2014) synthesized a series of pyridopyrimidine derivatives, including Schiff bases of certain amino acids, to investigate their potential as antibacterial and antitumor agents. The study demonstrated varying degrees of antibacterial activity, indicating the potential medical application of these compounds (Alwan et al., 2014).
Electronic and Optical Properties
Studies like those by Yan et al. (2018) delve into the conversion of pyrrolidine-2,5-diones to maleimides, exploring thermodynamic and kinetic factors. Such research is crucial for understanding the electronic and optical properties of these compounds, which can be pivotal in material science and electronic applications (Yan et al., 2018).
Polymer Chemistry
In polymer chemistry, Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte based on a pyrrolo[3,4-c]pyrrole-1,4-dione for use in polymer solar cells. This showcases the adaptability of pyrimidine derivatives in advanced materials and renewable energy technologies (Hu et al., 2015).
特性
IUPAC Name |
6-(3-methoxypropyl)-4-(2-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11-6-3-4-7-12(11)15-14-13(18-17(22)19-15)10-20(16(14)21)8-5-9-23-2/h3-4,6-7,15H,5,8-10H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGWYTRNOBDFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CN(C3=O)CCCOC)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methoxybenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2497904.png)

![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2497906.png)
![ethyl 2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]acetate](/img/structure/B2497907.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2497912.png)
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol](/img/structure/B2497913.png)
![7'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2497917.png)
![3-{[4-(2-chlorophenyl)piperazino]carbonyl}-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2497918.png)
![Ethyl 2-{3-[(4-fluoroanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2497920.png)

